molecular formula C11H15BrFNO B2364727 2-Fluoro-5-piperidin-3-ylphenol;hydrobromide CAS No. 2248410-29-7

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide

Cat. No.: B2364727
CAS No.: 2248410-29-7
M. Wt: 276.149
InChI Key: FRIJNJGRHCNRCW-UHFFFAOYSA-N
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Description

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide is a versatile chemical compound used extensively in scientific research due to its unique properties. This compound is particularly valuable in the fields of medicine, pharmacology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-piperidin-3-ylphenol;hydrobromide typically involves the fluorination of pyridine derivatives. The process includes several steps such as nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and continuous flow systems to ensure consistent quality and efficiency. The use of catalysts and controlled reaction environments helps in achieving high yields and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide is widely used in scientific research for its diverse applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical drugs.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-5-piperidin-3-ylphenol;hydrobromide exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and stability, making it a potent agent in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-piperidin-3-ylphenol
  • 3-Fluoro-5-piperidin-3-ylphenol
  • 2-Chloro-5-piperidin-3-ylphenol

Uniqueness

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide stands out due to its unique fluorine substitution, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-fluoro-5-piperidin-3-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.BrH/c12-10-4-3-8(6-11(10)14)9-2-1-5-13-7-9;/h3-4,6,9,13-14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJNJGRHCNRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C=C2)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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